molecular formula C33H45N7O8 B12318775 H-Gly-tyr-pro-gly-lys-phe-OH

H-Gly-tyr-pro-gly-lys-phe-OH

Cat. No.: B12318775
M. Wt: 667.8 g/mol
InChI Key: YWKCHHPUNVWBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-tyr-pro-gly-lys-phe-OH is a peptide composed of the amino acids glycine, tyrosine, proline, glycine, lysine, and phenylalanine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biology, and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-tyr-pro-gly-lys-phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, tyrosine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (proline, glycine, lysine, and phenylalanine).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

H-Gly-tyr-pro-gly-lys-phe-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of dopaquinone and melanin-like compounds.

    Reduction: Cleavage of disulfide bonds to yield free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

H-Gly-tyr-pro-gly-lys-phe-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-Gly-tyr-pro-gly-lys-phe-OH involves its interaction with specific molecular targets and pathways. The tyrosine residue can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components. The peptide can also bind to receptors or enzymes, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and the presence of tyrosine, which can undergo unique oxidative reactions. This makes it valuable for studying oxidation processes and developing peptide-based applications .

Properties

IUPAC Name

2-[[6-amino-2-[[2-[[1-[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N7O8/c34-15-5-4-9-24(30(44)39-26(33(47)48)18-21-7-2-1-3-8-21)37-29(43)20-36-31(45)27-10-6-16-40(27)32(46)25(38-28(42)19-35)17-22-11-13-23(41)14-12-22/h1-3,7-8,11-14,24-27,41H,4-6,9-10,15-20,34-35H2,(H,36,45)(H,37,43)(H,38,42)(H,39,44)(H,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKCHHPUNVWBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N7O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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